molecular formula C17H16ClN3OS B11960576 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride CAS No. 853348-98-8

1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride

Cat. No.: B11960576
CAS No.: 853348-98-8
M. Wt: 345.8 g/mol
InChI Key: VTOBZHFSIKXRSP-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride is a quaternary ammonium salt featuring a pyrimidinium core substituted at position 1 with a 2-oxo-2-(2-toluidino)ethyl group and at position 4 with a 2-thienyl moiety. The chloride counterion enhances its solubility in polar solvents.

Properties

CAS No.

853348-98-8

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C17H15N3OS.ClH/c1-13-5-2-3-6-14(13)19-17(21)11-20-9-8-15(18-12-20)16-7-4-10-22-16;/h2-10,12H,11H2,1H3;1H

InChI Key

VTOBZHFSIKXRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride typically involves multi-step organic reactions. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Counterion Melting Point (°C) Yield (%)
Target: 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride Pyrimidinium 2-oxo-2-(2-toluidino)ethyl 2-thienyl Cl⁻ N/A N/A
6a: 4-(4-Chlorophenyl)-1-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)pyrimidin-1-ium bromide Pyrimidinium 2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl 4-chlorophenyl Br⁻ 205–207 53
6d: 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(4-chlorophenyl)pyrimidin-1-ium bromide Pyrimidinium 2-oxo-2-(4-bromophenyl)ethyl 4-chlorophenyl Br⁻ 240–243 55
STOCK4S-33513: 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride Imidazolium 2-oxo-2-((4-phenoxyphenyl)amino)ethyl p-tolyl Cl⁻ N/A N/A

Key Observations

Substituent Diversity and Electronic Effects The target compound’s 2-thienyl group introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions compared to the 4-chlorophenyl group in compounds 6a–6d . Thienyl groups are also associated with improved metabolic stability in drug design. The 2-toluidino group (ortho-methylaniline) in the target compound differs from the methoxy or bromophenyl substituents in 6a–6d.

Counterion Influence

  • The target’s chloride counterion (Cl⁻) may confer higher solubility in aqueous media compared to the bromide (Br⁻) in 6a–6d. Chlorides generally exhibit greater solubility than bromides due to smaller ionic size and lower lattice energy .

Thermal Stability

  • Melting points for bromide analogs (6a–6d) range from 200–243°C , reflecting strong ionic interactions in the crystal lattice. The target compound’s melting point is unreported, but its chloride counterion might reduce thermal stability compared to bromides .

Biological Activity

1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, which includes a pyrimidine ring and a thienyl group, suggests possible interactions with biological targets that could be leveraged for therapeutic applications.

  • Molecular Formula: C17H16ClN3OS
  • Molecular Weight: 345.8 g/mol
  • CAS Number: 853348-98-8

The compound features a positively charged nitrogen in the pyrimidine ring, which may influence its solubility and interaction with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.

Anticancer Activity

Research has indicated that 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride exhibits significant cytotoxicity against several cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death. The IC50 value was found to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutic agents .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of DNA Synthesis: The compound interferes with nucleic acid synthesis, thereby hindering cancer cell proliferation.
  • Modulation of Signaling Pathways: It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. This modulation leads to increased apoptosis in cancer cells .

Case Studies

Several case studies have explored the efficacy and safety of this compound in preclinical settings:

  • Study on Hepatocellular Carcinoma:
    • Researchers observed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of hepatocellular carcinoma.
    • The study reported a decrease in tumor vascularization, suggesting an anti-angiogenic effect .
  • Combination Therapy:
    • A combination of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride with established chemotherapeutics like doxorubicin showed enhanced efficacy, reducing resistance mechanisms commonly seen in cancer treatment .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF-7 (Breast Cancer)15Apoptosis via caspase activation
Anti-AngiogenicXenograft ModelN/AReduced vascularization
Synergistic EffectCombination TherapyN/AEnhanced cytotoxicity

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